N-Methyl-1,3-benzoxazol-2-amine
Overview
Description
“N-Methyl-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. For instance, benzoxazole analogues have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . Another study reported the synthesis of benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of “N-Methyl-1,3-benzoxazol-2-amine” consists of a benzene ring fused with an oxazole ring, which contains an oxygen atom and a nitrogen atom . The nitrogen atom is further substituted with a methyl group .Chemical Reactions Analysis
Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
“N-Methyl-1,3-benzoxazol-2-amine” is a powder at room temperature . It has a melting point of 75-77°C .Scientific Research Applications
Synthetic Organic Chemistry
“N-Methyl-1,3-benzoxazol-2-amine” is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Chemistry
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Green Chemistry
A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as catalyst has been developed . The catalyst 1-butylpyridinium iodide can be easily recycled and reused with similar efficacies for at least four cycles .
Cancer Research
The compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
Antibacterial Activity
Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides .
Treatment of Alzheimer’s Disease and Schizophrenia
The 2-aminobenzoxazoles have already been described as potent 5-HT 3 -receptor antagonists , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
Treatment of Insomnia
Abundant other drug targets have been addressed by 2-aminobenzoxazoles, such as α7 nicotinic acetylcholine receptor (nAchR) agonist, 5-HT 6 -receptor antagonist, and MK-4305 in clinical trials against insomnia .
Non-small Cell Lung Cancer Research
Conversely, Non-small cell lung cancer: NCI-H226; Ovarian Cancer: OVCAR-5 & OVCAR-8, Melanoma: UACC-62 & SK-MEL-2, Renal Cancer: ACHN, Prostate Cancer: DU-145, and Breast Cancer: MDA-MB-231/ATCC showed lesser sensitivity to compound 10e .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Methyl-1,3-benzoxazol-2-amine is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Biochemical Pathways
In the context of biochemical pathways, metabolomics analysis was used to explain the effects of N-Methyl-1,3-benzoxazol-2-amine on the T. spiralis adult worm. The results demonstrated that the compound significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
The in vivo results demonstrate that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% . The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .
properties
IUPAC Name |
N-methyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXNZLSLYKBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343568 | |
Record name | N-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1,3-benzoxazol-2-amine | |
CAS RN |
19776-98-8 | |
Record name | N-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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